o-Isopropenyltoluene

Description

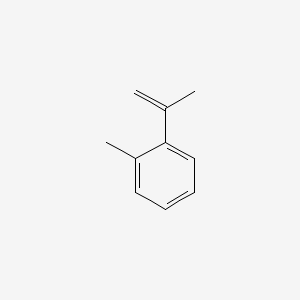

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8(2)10-7-5-4-6-9(10)3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMSGZZPTQNTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224781 | |

| Record name | o,alpha-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-49-7, 26444-18-8 | |

| Record name | o-Isopropenyltoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7399-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o,alpha-Dimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007399497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Isopropenyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o,alpha-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,α-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α ,2-Dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,ALPHA-DIMETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WB5C8JTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Isopropenyltoluene (CAS 7399-49-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Isopropenyltoluene (CAS 7399-49-7), also known as o,α-Dimethylstyrene, is an aromatic hydrocarbon of significant interest in synthetic organic chemistry.[1] Structurally, it consists of a toluene molecule substituted with an isopropenyl group at the ortho position.[1] This arrangement of functional groups—a reactive alkene and an activated aromatic ring—renders it a versatile building block for the synthesis of complex organic molecules, polymers, and resins.[1] This guide provides a comprehensive overview of o-isopropenyltoluene, consolidating its chemical and physical properties, spectroscopic signature, a validated synthetic protocol, purification techniques, key reactive characteristics, and critical safety information. The content herein is curated to support professionals in research and drug development by providing both foundational data and practical, field-proven insights into the handling and application of this compound.

Chemical Identity and Physicochemical Properties

o-Isopropenyltoluene is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its identity is defined by the unique CAS registry number 7399-49-7.[2] The compound's molecular formula is C₁₀H₁₂, with a molecular weight of approximately 132.20 g/mol .[2][3] It is readily soluble in common organic solvents but has low solubility in water.[1]

Table 1: Physicochemical Properties of o-Isopropenyltoluene

| Property | Value | Reference(s) |

| CAS Number | 7399-49-7 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂ | [1][2][3] |

| Molecular Weight | 132.20 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Density | 0.894 g/mL at 25 °C | [4] |

| Boiling Point | 54 °C at 11 mmHg; 175 °C at 760 mmHg | [4][5] |

| Flash Point | 110 °F (43.3 °C) | [4] |

| Refractive Index (n²⁰/D) | 1.515 | [4] |

| IUPAC Name | 1-methyl-2-(prop-1-en-2-yl)benzene | [3] |

| Synonyms | o,α-Dimethylstyrene, 2-Isopropenyltoluene | [1][3][4] |

| InChI Key | OGMSGZZPTQNTIK-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC=CC=C1C(=C)C | [1] |

Spectroscopic Profile

The structural features of o-isopropenyltoluene give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of δ 7.0-7.4 ppm), two singlets for the vinylic protons (δ ~4.9 and ~5.2 ppm), a singlet for the isopropenyl methyl group (δ ~2.1 ppm), and a singlet for the toluene methyl group (δ ~2.3 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display ten distinct signals corresponding to each carbon atom. Key signals include those for the quaternary vinylic carbon (~145 ppm), the terminal CH₂ vinylic carbon (~115 ppm), the aromatic carbons (in the δ 125-140 ppm region), and the two methyl carbons (~20-25 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorption bands include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), C-H stretching from the alkyl groups (~2850-3000 cm⁻¹), a C=C stretching band for the alkene (~1645 cm⁻¹), and C=C stretching bands for the aromatic ring (~1600 and ~1475 cm⁻¹).[6]

-

MS (Mass Spectrometry): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely include a prominent peak at m/z = 117, corresponding to the loss of a methyl group ([M-15]⁺), which forms a stable benzylic carbocation.[6]

Synthesis and Purification

While commercially available, o-isopropenyltoluene can be synthesized in the laboratory. A robust and logical approach involves the dehydration of 2-(o-tolyl)propan-2-ol. This precursor alcohol is readily prepared via a Grignard reaction between a suitable Grignard reagent and acetone.

Diagram: Synthetic Workflow

Caption: Reactivity map of o-isopropenyltoluene.

-

Alkene-Based Reactions: The exocyclic double bond is susceptible to a wide range of addition reactions. It readily undergoes polymerization, making it a valuable monomer for specialty polymers and resins. [1]It can also be hydrogenated to form o-cymene,[7] halogenated, or epoxidized to introduce new functionalities.

-

Electrophilic Aromatic Substitution (EAS): The aromatic ring is activated by both the methyl and isopropenyl groups, which are ortho-, para-directors. [8]This makes the molecule highly reactive towards electrophiles. Reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation will proceed readily, primarily at the positions ortho and para to the existing substituents. This predictable reactivity allows for the strategic construction of polysubstituted aromatic compounds.

-

Applications in Drug Development: In the context of drug discovery, o-isopropenyltoluene serves as a versatile scaffold. Its reactive handles allow for its incorporation into larger, more complex molecules through various coupling chemistries. The toluene backbone is a common motif in many pharmacologically active compounds, and the isopropenyl group provides a direct route for modification or for building out side chains, a crucial step in library synthesis for hit-to-lead optimization. [9]

Safety, Handling, and Storage

Proper handling of o-isopropenyltoluene is imperative due to its hazardous properties.

-

Hazards:

-

Flammability: It is a flammable liquid and vapor. [3]Vapors can form explosive mixtures with air and travel to an ignition source. [10] * Health Hazards: It is classified as causing skin and serious eye irritation. [3]It is toxic if inhaled and may be fatal if swallowed and enters the airways due to aspiration hazard. There is also suspicion of it damaging fertility or the unborn child. * Environmental Hazards: The compound is toxic to aquatic life with long-lasting effects.

-

-

Handling Procedures:

-

Work only in a well-ventilated area or a chemical fume hood. [1] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [10] * Keep away from heat, sparks, open flames, and other ignition sources. [10]Use non-sparking tools and explosion-proof equipment. [10] * Ground and bond containers during transfer to prevent static discharge. [10]

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials. * Keep containers tightly closed. [10] * o-Isopropenyltoluene may form explosive peroxides upon exposure to air over time. It is often supplied with an inhibitor like BHT. [5]It is recommended to test for the presence of peroxides before heating or distillation if the material is old. Store locked up and discard after one year if peroxide formation is a risk.

-

Conclusion

o-Isopropenyltoluene is a valuable and reactive organic compound with significant potential as a monomer and a synthetic intermediate. Its dual reactivity, stemming from the alkene and the activated aromatic ring, provides chemists with a versatile tool for molecular construction. A thorough understanding of its properties, synthetic pathways, and particularly its handling requirements is essential for its safe and effective use in research and development, including the synthesis of novel pharmaceutical candidates.

References

-

ChemSrc. (n.d.). o-Isopropenyltoluene (CAS 7399-49-7) - Chemical & Physical Properties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Isopropenyltoluene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Isopropenyltoluene - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

KUMHO P&B CHEMICALS.INC. (2019). SAFETY DATA SHEET - CUMENE. Retrieved from [Link]

-

Developmental Therapeutics Program, NCI/NIH. (n.d.). Basic Chemical Data - NSC 54362. Retrieved from [Link]

-

PubChem. (n.d.). o,alpha-dimethylstyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ortho,alpha-dimethyl styrene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Isopropenyltoluene - Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

Pherobase. (n.d.). Plant Compound: 1-Isopropenyl-2-methylbenzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Isopropenyltoluene - General Information. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChemicals. (n.d.). 7399-49-7, 2-ISOPROPENYLTOLUENE. Retrieved from [Link]

-

Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

- Google Patents. (n.d.). US2412010A - Purification of toluene.

-

National Institute of Standards and Technology. (n.d.). o-Cymene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Consecutive reactions of aromatic-OH adducts with NO, NO2 and O2. Retrieved from [Link]

-

Semantic Scholar. (1989). Recommended methods for the purification of solvents and tests for impurities: Benzene and toluene. Retrieved from [Link]

-

Restek. (n.d.). o-Cymene - EZGC Method Translator. Retrieved from [Link]

-

PubChem. (n.d.). o-Cymene. National Center for Biotechnology Information. Retrieved from [Link]

-

Syrris. (n.d.). Drug Discovery and Development application. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. Retrieved from [Link]

Sources

- 1. CAS 7399-49-7: o-Isopropenyltoluene | CymitQuimica [cymitquimica.com]

- 2. o-Isopropenyltoluene [webbook.nist.gov]

- 3. O,alpha-dimethylstyrene | C10H12 | CID 81886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7399-49-7 | CAS DataBase [m.chemicalbook.com]

- 5. ortho,alpha-dimethyl styrene, 7399-49-7 [thegoodscentscompany.com]

- 6. o-Isopropenyltoluene [webbook.nist.gov]

- 7. o-Cymene [webbook.nist.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. syrris.com [syrris.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of o,α-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

Foreword

o,α-Dimethylstyrene, also known as 2-isopropenyltoluene, is an aromatic hydrocarbon of significant interest in polymer chemistry and organic synthesis. A comprehensive understanding of its physical properties is paramount for its effective handling, application, and the development of novel materials. This guide provides a detailed exploration of the core physical characteristics of o,α-Dimethylstyrene, offering both established data and the methodologies for their empirical determination. The content herein is structured to furnish researchers and professionals with the requisite knowledge for confident and safe utilization of this compound in a laboratory and industrial setting.

Section 1: Core Physical and Chemical Identifiers

o,α-Dimethylstyrene is a flammable, colorless to pale yellow liquid.[1][2] It is characterized by the following fundamental identifiers:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | [3] |

| Molecular Weight | 132.20 g/mol | [3] |

| CAS Number | 7399-49-7 | [3] |

| IUPAC Name | 1-methyl-2-(prop-1-en-2-yl)benzene | [3] |

| Synonyms | 2-Isopropenyltoluene, o-Isopropenyltoluene | [3] |

Section 2: Key Physical Properties

A thorough understanding of the physical properties of a compound is critical for its application in research and development. The following table summarizes the key physical properties of o,α-Dimethylstyrene.

| Physical Property | Value | Temperature (°C) | Pressure (mmHg) | Source |

| Boiling Point | 175.00 | N/A | 760.00 | [4] |

| Density | 0.894 g/mL | 25 | N/A | [5] |

| Refractive Index (n_D) | 1.515 | 20 | N/A | [5] |

| Vapor Pressure | 1.573 | 25 | N/A | [4] |

| Flash Point | 55.60 (Closed Cup, est.) | N/A | N/A | [4] |

| Freezing Point | Data not readily available | N/A | N/A | |

| Solubility in Water | 35.29 mg/L (est.) | 25 | N/A | [4] |

| Solubility in Organic Solvents | Soluble in alcohol and oils. | N/A | N/A | |

| Viscosity | Experimental data not readily available | N/A | N/A | |

| Surface Tension | Experimental data not readily available | N/A | N/A | |

| Thermal Conductivity | Experimental data not readily available | N/A | N/A |

Section 3: Spectroscopic and Chromatographic Data for Identification and Purity

The structural elucidation and purity assessment of o,α-Dimethylstyrene are critical for its use in sensitive applications. Spectroscopic and chromatographic techniques provide the necessary tools for this characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For o,α-Dimethylstyrene, the mass spectrum typically shows a molecular ion peak (M+) at m/z 132, corresponding to its molecular weight.[3] Key fragmentation peaks can be observed at m/z 117 and 115, which are characteristic of the loss of a methyl group and subsequent rearrangements.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of o,α-Dimethylstyrene. The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons, the vinyl protons of the isopropenyl group, and the methyl protons. Similarly, the ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of o,α-Dimethylstyrene provides information about its functional groups. Key absorption bands are expected for C-H stretching in the aromatic ring and the alkene group, C=C stretching of the aromatic ring and the vinyl group, and C-H bending vibrations.

Section 4: Experimental Protocols for Physical Property Determination

For instances where physical property data is unavailable or requires verification, the following standardized protocols are recommended.

Density Determination using a Pycnometer

The density of liquid o,α-Dimethylstyrene can be accurately determined using a pycnometer. This method is based on measuring the mass of a known volume of the liquid.

Methodology:

-

Preparation: Thoroughly clean and dry the pycnometer and its stopper.

-

Tare Weight: Accurately weigh the empty, dry pycnometer (m_pycnometer).

-

Sample Filling: Fill the pycnometer with o,α-Dimethylstyrene, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary.

-

Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches the desired temperature (e.g., 20°C).

-

Final Weighing: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m_total).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m_total - m_pycnometer) / V_pycnometer where V_pycnometer is the calibrated volume of the pycnometer.

Caption: Workflow for Density Determination using a Pycnometer.

Refractive Index Measurement using an Abbe Refractometer

The Abbe refractometer provides a rapid and precise measurement of the refractive index of a liquid, which is a fundamental property related to its composition.

Methodology:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of o,α-Dimethylstyrene onto the clean, dry prism surface.

-

Measurement: Close the prism and adjust the light source and focus to obtain a sharp boundary line in the eyepiece.

-

Reading: Align the boundary line with the crosshairs and read the refractive index from the scale.

-

Temperature Correction: Record the temperature and apply a correction factor if the measurement temperature deviates from the standard temperature (usually 20°C).

Caption: Procedure for Refractive Index Measurement.

Viscosity Determination (ASTM D445)

The kinematic viscosity of o,α-Dimethylstyrene can be determined using a calibrated glass capillary viscometer according to ASTM D445.[6][7]

Methodology:

-

Viscometer Selection: Choose a calibrated viscometer appropriate for the expected viscosity range.

-

Sample Preparation: Filter the sample to remove any particulate matter.

-

Loading: Introduce the sample into the viscometer.

-

Temperature Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the test temperature.

-

Flow Measurement: Measure the time it takes for the liquid to flow between two marked points on the viscometer.

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C): ν = C × t. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.[8]

Surface Tension Determination (Pendant Drop Method)

The pendant drop method is an optical technique used to measure the surface tension of a liquid.[1][9]

Methodology:

-

Droplet Formation: Form a pendant drop of o,α-Dimethylstyrene at the tip of a needle.

-

Image Capture: Capture a high-resolution image of the drop profile.

-

Shape Analysis: Analyze the shape of the drop using software that fits the profile to the Young-Laplace equation.

-

Calculation: The software calculates the surface tension based on the drop shape, the density difference between the liquid and the surrounding medium (usually air), and the acceleration due to gravity.[9]

Thermal Conductivity Determination (Transient Hot Wire Method)

The transient hot wire method is a precise technique for measuring the thermal conductivity of liquids.[10][11]

Methodology:

-

Sensor Immersion: A thin platinum wire, acting as both a heating element and a temperature sensor, is immersed in the o,α-Dimethylstyrene sample.

-

Heating Pulse: A short pulse of electrical current is passed through the wire, causing a transient temperature rise.

-

Temperature Monitoring: The change in the wire's resistance, which is proportional to its temperature, is measured over a short period (typically 1 second).

-

Calculation: The thermal conductivity is determined from the rate of temperature increase of the wire. The short measurement time minimizes the effects of convection.[10]

Section 5: Safety, Handling, and Storage

o,α-Dimethylstyrene is a flammable liquid and should be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation.[10]

-

Handling: Work in a well-ventilated area, preferably in a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[13] Ground and bond containers when transferring the liquid to prevent static discharge.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[14] Store in a flammable liquid storage cabinet.

Section 6: Conclusion

This technical guide has provided a comprehensive overview of the known physical properties of o,α-Dimethylstyrene, alongside detailed methodologies for their experimental determination. While a significant body of data exists, this guide also highlights areas where further experimental investigation is warranted, particularly concerning the freezing point, quantitative solubility in various organic solvents, and the direct measurement of viscosity, surface tension, and thermal conductivity. By adhering to the outlined experimental protocols and safety guidelines, researchers and professionals can confidently and safely utilize o,α-Dimethylstyrene in their work, contributing to advancements in their respective fields.

References

-

PubChem. O,alpha-dimethylstyrene. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. ortho,alpha-dimethyl styrene. [Link]

-

Biolin Scientific. Pendant drop method for surface tension measurements. [Link]

-

DataPhysics Instruments. How does the pendant drop method work?. [Link]

-

eralytics. ASTM D445. [Link]

-

Tamson Instruments. ASTM D445 & IP71 - METHODS. [Link]

-

Savant Labs. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). [Link]

-

Intertek. ASTM D 445 : 2024 Standard Test Method for Kinematic Viscosity of Tr. [Link]

-

Thermtest. Transient Hot Wire Method - The Overview. [Link]

-

Wikipedia. Transient hot wire method. [Link]

-

tec-science. Transient-Hot-Wire method method for determining thermal conductivity (THW). [Link]

-

International Congress of Metrology. Measurement of the thermal conductivity of liquids by hot wire method: comparison between transient and stationary approaches. [Link]

-

Jet Materials. Transient Hot-Wire (THW-L2). [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure: Flammable Liquids. [Link]

-

SAFETY MANAGEMENT SUITE. Follow safe handling, storage practices for flammable liquids. [Link]

-

Flammable and Combustible Liquids Safe Handling and Storage. [Link]

-

Standard Operating Procedures for Flammable Materials. [Link]

-

How to Ensure Safe Handling & Storage of Flammable Liquids. [Link]

Sources

- 1. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 2. CAS 7399-49-7: o-Isopropenyltoluene | CymitQuimica [cymitquimica.com]

- 3. O,alpha-dimethylstyrene | C10H12 | CID 81886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ortho,alpha-dimethyl styrene, 7399-49-7 [thegoodscentscompany.com]

- 5. 2-ISOPROPENYLTOLUENE | 7399-49-7 [chemicalbook.com]

- 6. ASTM D445 - eralytics [eralytics.com]

- 7. tamson-instruments.com [tamson-instruments.com]

- 8. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. biolinscientific.com [biolinscientific.com]

- 10. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 11. thermtest.com [thermtest.com]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. Safe Handling & Storage of Flammable Liquids | Workplace Safety [jjkellersafety.com]

- 14. columbiastate.edu [columbiastate.edu]

An In-Depth Technical Guide to the Spectroscopic Data of o-Isopropenyltoluene

This guide provides a comprehensive analysis of the spectroscopic data for o-isopropenyltoluene (also known as 1-methyl-2-(prop-1-en-2-yl)benzene), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles and experimental considerations for its accurate interpretation.

Introduction

o-Isopropenyltoluene is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[1] Its structure, featuring a toluene backbone with an ortho-substituted isopropenyl group, gives rise to a unique spectroscopic fingerprint.[2] Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of reaction pathways in which it is involved. This guide will systematically dissect its ¹H NMR, ¹³C NMR, IR, and Mass Spectra, providing both the raw data and a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Correlation

The structural features of o-isopropenyltoluene, namely the aromatic ring, the vinyl group, and the two methyl groups, each produce characteristic signals in different spectroscopic techniques. The ortho-substitution pattern further influences the electronic environment of the aromatic protons and carbons, leading to a complex and informative ¹H NMR spectrum.

C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

C7 [label="C", pos="1.74,1!"]; H1 [label="H", pos="2.24,0.5!"]; H2 [label="H", pos="2.24,1.5!"]; H3 [label="H", pos="1.24,1.5!"];

C8 [label="C", pos="-1.74,1!"]; C9 [label="C", pos="-2.61,0.5!"]; C10 [label="C", pos="-1.74,2!"]; H4 [label="H", pos="-3.11,0!"]; H5 [label="H", pos="-3.11,1!"]; H6 [label="H", pos="-1.24,2.5!"]; H7 [label="H", pos="-2.24,2.5!"]; H8 [label="H", pos="-2.24,1.5!"];

H9 [label="H", pos="-1.37,-1!"]; H10 [label="H", pos="0,-1.5!"]; H11 [label="H", pos="1.37,-1!"]; H12 [label="H", pos="1.37,1!"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- C7; C2 -- C8; C8 -- C9; C8 -- C10;

C7 -- H1; C7 -- H2; C7 -- H3;

C9 -- H4; C9 -- H5; C10 -- H6; C10 -- H7; C10 -- H8;

C3 -- H9; C4 -- H10; C5 -- H11; C1 -- H12; }

Caption: Molecular structure of o-isopropenyltoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For o-isopropenyltoluene, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of o-isopropenyltoluene is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, while the vinyl and methyl protons give rise to distinct signals.

Table 1: ¹H NMR Spectroscopic Data for o-Isopropenyltoluene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 4H | Aromatic protons |

| ~5.3 | Singlet | 1H | Vinylic proton (=CH₂) |

| ~5.0 | Singlet | 1H | Vinylic proton (=CH₂) |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

| ~2.1 | Singlet | 3H | =C-CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Interpretation and Causality:

-

Aromatic Protons (δ ~7.1-7.3): The four protons on the benzene ring are not chemically equivalent due to the ortho-substitution. This results in a complex multiplet in the aromatic region of the spectrum. The deshielding effect of the aromatic ring current causes these protons to resonate at a relatively high chemical shift.[3][4]

-

Vinylic Protons (δ ~5.3 and ~5.0): The two geminal protons of the isopropenyl group are diastereotopic and thus chemically non-equivalent. They appear as two distinct singlets. Their chemical shift is in the typical range for vinylic protons.[4]

-

Aromatic Methyl Protons (δ ~2.3): The three protons of the methyl group attached to the aromatic ring appear as a singlet. The slight deshielding effect of the aromatic ring places this signal around 2.3 ppm.

-

Vinylic Methyl Protons (δ ~2.1): The three protons of the methyl group on the isopropenyl moiety also appear as a singlet, with a chemical shift characteristic of allylic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[5]

Table 2: ¹³C NMR Spectroscopic Data for o-Isopropenyltoluene

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Quaternary aromatic C |

| ~142 | Quaternary vinylic C |

| ~136 | Quaternary aromatic C |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~115 | Vinylic CH₂ |

| ~22 | Ar-CH₃ |

| ~19 | =C-CH₃ |

Note: These are approximate chemical shifts. Actual values may vary based on experimental conditions.

Interpretation and Causality:

-

Aromatic Carbons (δ ~125-145): The six carbons of the benzene ring are in different chemical environments, giving rise to six distinct signals in the aromatic region. The carbons bearing substituents (quaternary carbons) are typically found at higher chemical shifts.[6][7]

-

Vinylic Carbons (δ ~115 and ~142): The two carbons of the double bond appear in the characteristic region for sp² hybridized carbons. The quaternary carbon is further downfield than the methylene carbon.[8]

-

Methyl Carbons (δ ~19 and ~22): The two methyl carbons resonate in the aliphatic region of the spectrum at chemical shifts typical for alkyl groups attached to aromatic and vinylic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[9]

Table 3: Key IR Absorption Bands for o-Isopropenyltoluene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinylic) |

| ~3020 | Medium | =C-H stretch (aromatic) |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1630 | Medium | C=C stretch (vinylic) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~890 | Strong | =C-H bend (out-of-plane) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Interpretation and Causality:

-

C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of both aromatic and vinylic protons.[10][11] The strong absorption below 3000 cm⁻¹ is due to the C-H stretching of the sp³ hybridized methyl groups.

-

C=C Stretching Vibrations: The peak around 1630 cm⁻¹ is indicative of the carbon-carbon double bond in the isopropenyl group. The absorptions at approximately 1600 cm⁻¹ and 1480 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.[12]

-

Out-of-Plane Bending Vibrations: The strong absorption around 890 cm⁻¹ is a key indicator of a geminal disubstituted alkene (=CH₂). The strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring.[11]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides information about the molecular weight and structure of the compound.[13][14]

Table 4: Major Fragments in the EI-Mass Spectrum of o-Isopropenyltoluene

| m/z | Relative Intensity | Proposed Fragment |

| 132 | High | [C₁₀H₁₂]⁺˙ (Molecular Ion) |

| 117 | Base Peak | [C₉H₉]⁺ (Loss of CH₃) |

| 115 | High | [C₉H₇]⁺ (Loss of H₂ from m/z 117) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Causality:

-

Molecular Ion (m/z 132): The peak at m/z 132 corresponds to the intact molecular ion, confirming the molecular weight of o-isopropenyltoluene.[15]

-

Base Peak (m/z 117): The most abundant fragment (base peak) is observed at m/z 117. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. This is a very favorable fragmentation as it leads to a stable, resonance-stabilized benzylic-type cation.[16]

-

Fragment at m/z 115: A significant peak at m/z 115 results from the loss of a hydrogen molecule (H₂) from the [C₉H₉]⁺ ion.

-

Tropylium Ion (m/z 91): The peak at m/z 91 is a common and characteristic fragment in the mass spectra of alkylbenzenes, corresponding to the highly stable tropylium ion.[17][18] This is formed through rearrangement and fragmentation of the molecular ion.

M [label="[C₁₀H₁₂]⁺˙\nm/z = 132\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F117 [label="[C₉H₉]⁺\nm/z = 117\n(Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F115 [label="[C₉H₇]⁺\nm/z = 115", fillcolor="#FBBC05", fontcolor="#202124"]; F91 [label="[C₇H₇]⁺\nm/z = 91\n(Tropylium Ion)", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F117 [label="- •CH₃"]; F117 -> F115 [label="- H₂"]; M -> F91 [label="Rearrangement\n- C₃H₅"]; }

Caption: Proposed fragmentation pathway of o-isopropenyltoluene in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of o-isopropenyltoluene into a clean, dry NMR tube.[19]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Homogenization: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[2]

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.[20]

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. For ¹H NMR, integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy of a Liquid Sample

-

Sample Preparation (Neat Sample): As o-isopropenyltoluene is a liquid at room temperature, the simplest method is to run a "neat" sample.[21]

-

Cell Preparation: Use clean and dry salt plates (e.g., NaCl or KBr). Place one to two drops of the liquid sample onto the surface of one plate.

-

Assembling the Cell: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[22]

-

Data Acquisition: Place the assembled plates in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum.[23]

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile o-isopropenyltoluene sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.[24]

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[25]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data of o-isopropenyltoluene provides a detailed and unambiguous fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation patterns that aid in structural confirmation. By understanding the principles behind these techniques and following rigorous experimental protocols, researchers can confidently identify and characterize this important chemical compound.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Slideshare. Mass chart Fragmentation. Retrieved from [Link]

-

University of the Pacific. (1994, July 9). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids. Retrieved from [Link]

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]

-

Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

YouTube. (2018, September 17). Using the FT-IR: Solid & Liquid Samples. Retrieved from [Link]

-

PubChem. O,alpha-dimethylstyrene. Retrieved from [Link]

-

Proprep. Interpret the styrene NMR spectrum to identify structural features and discuss the implications for polymer synthesis. Retrieved from [Link]

-

National Institutes of Health. (2021, June 7). 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. Retrieved from [Link]

-

Chegg. (2019, March 24). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of styrene. Retrieved from [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Washington. 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Missouri–St. Louis. Lab 6: NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. Interpreting IR Spectra. Retrieved from [Link]

-

National Institutes of Health. (2020, May 26). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Retrieved from [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Wikipedia. Electron ionization. Retrieved from [Link]

-

University of Puget Sound. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ResearchGate. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. o-Isopropenyltoluene. Retrieved from [Link]

-

University of Colorado Boulder. IR handout.pdf. Retrieved from [Link]

-

Wiley Online Library. Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. o-Isopropenyltoluene. Retrieved from [Link]

-

National Institute of Standards and Technology. o-Isopropenyltoluene. Retrieved from [Link]

-

National Institute of Standards and Technology. o-Isopropenyltoluene. Retrieved from [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

National Institute of Standards and Technology. o-Isopropenyltoluene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. Benzene, 1-methyl-4-(1-methylethenyl)-. Retrieved from [Link]

Sources

- 1. O,alpha-dimethylstyrene | C10H12 | CID 81886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. o-Isopropenyltoluene [webbook.nist.gov]

- 16. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 17. Mass chart Fragmentation | PDF [slideshare.net]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. chem.latech.edu [chem.latech.edu]

- 20. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. researchgate.net [researchgate.net]

- 23. drawellanalytical.com [drawellanalytical.com]

- 24. brocku.scholaris.ca [brocku.scholaris.ca]

- 25. chem.libretexts.org [chem.libretexts.org]

Synthesis of 1-Methyl-2-(1-methylethenyl)benzene: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways for 1-Methyl-2-(1-methylethenyl)benzene, a substituted styrene derivative with potential applications as a monomer and a key intermediate in organic synthesis. We present two robust and strategically distinct methodologies: a Grignard-based approach involving the synthesis and subsequent dehydration of a tertiary alcohol, and a direct olefination route via the Wittig reaction. This document details the underlying principles, mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these methods. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure reproducibility and methodological understanding.

Foundational Strategy: Retrosynthetic Analysis

To devise efficient synthetic routes to 1-Methyl-2-(1-methylethenyl)benzene, we employ retrosynthetic analysis to identify logical disconnections and viable starting materials. The isopropenyl group (-C(CH₃)=CH₂) is the key functional handle for disconnection.

Two primary strategies emerge:

-

Alkene formation via Elimination: The carbon-carbon double bond can be formed through the dehydration of a corresponding tertiary alcohol, 2-(o-tolyl)propan-2-ol. This alcohol, in turn, is accessible through the nucleophilic addition of an organometallic reagent to a ketone. This points to a Grignard reaction between an ortho-tolyl Grignard reagent and acetone.

-

Alkene formation via Olefination: The double bond can be constructed directly by replacing a carbonyl oxygen. The Wittig reaction is a premier method for this transformation, involving the reaction of a phosphorus ylide with a ketone. This suggests a disconnection to o-methylacetophenone and a methylene-ylide.

These two approaches form the core of our synthetic exploration, each offering distinct advantages and challenges in execution.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway I: Grignard Reaction and Acid-Catalyzed Dehydration

This two-step pathway is a classic and highly reliable method for synthesizing sterically hindered alkenes. It leverages the power of organometallic chemistry to form a key carbon-carbon bond, followed by a controlled elimination reaction.

Principle and Rationale

The core of this strategy is the nucleophilic addition of an aryl Grignard reagent to a simple ketone. Grignard reagents, with their highly polarized carbon-magnesium bond, act as potent carbon nucleophiles (carbanions).[1][2] The reaction with acetone provides an efficient route to the requisite tertiary alcohol, 2-(o-tolyl)propan-2-ol.

The subsequent step involves the acid-catalyzed dehydration of this alcohol. Tertiary alcohols readily undergo elimination via an E1 mechanism upon heating with a strong acid catalyst, such as sulfuric or phosphoric acid.[3][4] The reaction proceeds through a stable tertiary carbocation intermediate, ensuring a favorable reaction pathway.[5]

Experimental Protocol

Part A: Synthesis of 2-(o-tolyl)propan-2-ol via Grignard Reaction

-

Materials:

-

Magnesium turnings

-

2-Bromotoluene

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine (one small crystal for initiation)

-

Anhydrous acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of 2-bromotoluene in anhydrous diethyl ether.

-

Initiation: Add a small portion of the 2-bromotoluene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming or sonication may be applied.[2]

-

Addition: Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the o-tolylmagnesium bromide reagent.[6]

-

Reaction with Acetone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. A thick precipitate will form.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide and dissolves the magnesium salts.[7]

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-(o-tolyl)propan-2-ol, which can be purified further by distillation or used directly in the next step.

-

Part B: Dehydration of 2-(o-tolyl)propan-2-ol

-

Materials:

-

Crude 2-(o-tolyl)propan-2-ol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous calcium chloride

-

-

Procedure:

-

Reaction Setup: Place the crude 2-(o-tolyl)propan-2-ol in a round-bottom flask suitable for distillation. Add a few drops of concentrated H₂SO₄ as the catalyst.[3]

-

Distillation: Heat the mixture gently. The product, 1-Methyl-2-(1-methylethenyl)benzene, will co-distill with water as it is formed. Collect the distillate.

-

Work-up: Transfer the distillate to a separatory funnel. Wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Drying and Purification: Separate the organic layer and dry it over anhydrous calcium chloride. The final product can be purified by fractional distillation to achieve high purity.

-

Visualizing the Workflow

Caption: Workflow for the Grignard/Dehydration synthesis route.

Synthetic Pathway II: The Wittig Olefination

The Wittig reaction offers a more direct route to the target alkene, converting a ketone into the desired product in a single synthetic operation with high regioselectivity.[8][9]

Principle and Rationale

This Nobel Prize-winning reaction utilizes a phosphorus ylide (a Wittig reagent), which is a species with adjacent positive and negative charges on phosphorus and carbon, respectively.[9] The ylide's carbanionic carbon acts as a nucleophile, attacking the electrophilic carbonyl carbon of a ketone or aldehyde.[10] This leads to the formation of a four-membered oxaphosphetane intermediate, which subsequently collapses to form a stable triphenylphosphine oxide and the desired alkene.[8] A key advantage is that the double bond forms precisely at the location of the original carbonyl group, avoiding the potential for isomeric mixtures that can arise from elimination reactions.[11] For this synthesis, o-methylacetophenone is the carbonyl component, and methylenetriphenylphosphorane (Ph₃P=CH₂) is the required Wittig reagent.

Experimental Protocol

Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-Butyllithium in hexane, or Sodium Hydride in DMSO)

-

Anhydrous solvent (e.g., THF, diethyl ether, or DMSO)

-

-

Procedure:

-

Apparatus Setup: Use a flame-dried, two-necked flask under an inert atmosphere of nitrogen or argon.

-

Ylide Formation: Suspend methyltriphenylphosphonium bromide in the anhydrous solvent. Cool the suspension in an ice bath.

-

Base Addition: Slowly add the strong base (e.g., n-BuLi) via syringe. A color change (typically to deep yellow or orange) indicates the formation of the ylide, methylenetriphenylphosphorane. The resulting ylide solution is used immediately in the next step.

-

Part B: The Wittig Reaction

-

Materials:

-

o-Methylacetophenone

-

Anhydrous THF or diethyl ether

-

The freshly prepared Wittig reagent solution

-

-

Procedure:

-

Ketone Addition: While maintaining the ylide solution at 0 °C, add a solution of o-methylacetophenone in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting ketone.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. It can often be precipitated by concentrating the organic layer and adding a non-polar solvent like hexane, followed by filtration. The filtrate, containing the product, is then concentrated.

-

Final Purification: The crude product is purified by column chromatography on silica gel or by distillation to yield pure 1-Methyl-2-(1-methylethenyl)benzene.

-

Visualizing the Workflow

Caption: Workflow for the Wittig olefination synthesis route.

Comparative Analysis of Synthetic Routes

The choice between these two pathways depends on available starting materials, equipment, and desired scale.

| Feature | Pathway I: Grignard/Dehydration | Pathway II: Wittig Olefination |

| Number of Steps | Two distinct synthetic operations. | Effectively one pot for the olefination after ylide prep. |

| Reagents & Conditions | Requires strictly anhydrous conditions for Grignard step. Uses common lab reagents. | Requires strictly anhydrous/inert conditions and a very strong base (pyrophoric). |

| Atom Economy | Lower, due to the elimination of a water molecule. | Moderate; generates a stoichiometric amount of triphenylphosphine oxide waste. |

| Regioselectivity | Generally good, but acid-catalyzed rearrangements are a theoretical possibility. | Excellent; the C=C bond forms exclusively at the carbonyl position. |

| Purification | Product isolated by distillation. Separation from starting alcohol is key. | Can be challenging due to the high polarity and low solubility of triphenylphosphine oxide. |

| Overall Robustness | Considered a very reliable and scalable classical method. | Highly effective but sensitive to moisture and requires handling of strong bases. |

Product Characterization

The final product, 1-Methyl-2-(1-methylethenyl)benzene, should be characterized using standard spectroscopic techniques to confirm its structure and purity.

-

¹H NMR: Expected signals would include aromatic protons (multiplet, ~7.0-7.4 ppm), two singlets for the vinyl protons (=CH₂) (~5.0-5.5 ppm), and a singlet for the aryl methyl group (-CH₃) (~2.3 ppm). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Aromatic carbons, two alkene carbons (one quaternary, one CH₂), and one methyl carbon signal are expected.

-

IR Spectroscopy: Key peaks would include C-H stretching for aromatic and vinyl groups (~3000-3100 cm⁻¹), C-H stretching for the methyl group (~2850-2950 cm⁻¹), C=C stretching for the aromatic ring and the alkene (~1600-1650 cm⁻¹), and C-H bending for the vinyl group (~900 cm⁻¹).

-

Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural evidence.[12]

Conclusion

Both the Grignard/dehydration sequence and the Wittig olefination represent viable and effective strategies for the synthesis of 1-Methyl-2-(1-methylethenyl)benzene. The Grignard approach is a robust, multi-step classical method suitable for large-scale synthesis with common reagents. The Wittig reaction provides a more direct and highly regioselective alternative, though it requires more stringent reaction conditions and presents unique purification challenges. The selection of the optimal route will be guided by the specific constraints and objectives of the research or development program.

References

-

University of California, Davis. (n.d.). Experiment 1: Grignard Reaction. Retrieved from [Link]

-

Grinnell College. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzene, 1-(1-methylethenyl)-2-(1-methylethyl)-. PubChem Compound Summary. Retrieved from [Link]

-

Wikipedia. (2024). Grignard reagent. Retrieved from [Link]

-

Wikipedia. (2024). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-2-(1-phenylethenyl)benzene. PubChem Compound Summary. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methyl-3-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). D. The Dehydration of Propan-2-ol. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methyl-4-(1-methylethenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (n.d.). Dehydration of more complicated alcohols. Chemguide. Retrieved from [Link]

-

Bibliothèque et Archives Canada. (n.d.). Kinetics of the Catalytic Dehydration of 2-Propanol in an Aqueous Medium. Retrieved from [Link]

-

Seshadri, K., & Westmoreland, P. R. (2016). Dehydration and Dehydrogenation Kinetics of OH Groups in Biomass Pyrolysis. Chemical Engineering Transactions, 47, 1-6. Retrieved from [Link]

-

askIITians. (2025). How will you prepare ethanol, propan-2-ol and 2-methylpropan-2-ol using Grignard reagent?. Retrieved from [Link]

-

Allery Chemistry. (2020, March 26). Alcohol Dehydration Mechanism [Video]. YouTube. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Benzene, 1-(1-methylethenyl)-2-(1-methylethyl)- | C12H16 | CID 589341 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to o-Isopropenyltoluene and Its Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of o-isopropenyltoluene, its structural isomers (m- and p-isopropenyltoluene), and their chemical properties. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of these compounds. This document delves into their structural formulas, synthesis protocols, and comparative analysis of their physicochemical and spectroscopic properties, offering insights into the practical applications and considerations for their use in a laboratory setting.

Introduction to Isopropenyltoluenes

Isopropenyltoluene, also known as methyl-α-methylstyrene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2][3] It exists as three structural isomers—ortho (o-), meta (m-), and para (p-)—distinguished by the relative positions of the methyl and isopropenyl groups on the benzene ring.[4] These compounds are colorless to pale yellow liquids with a characteristic aromatic odor and are primarily used in organic synthesis as intermediates for the production of polymers and resins.[2][5] Their reactivity is characteristic of alkenes, readily undergoing polymerization and electrophilic substitution reactions.[2]

Structural Formula and Isomerism

The core structure of isopropenyltoluene consists of a toluene backbone substituted with an isopropenyl group. The positional isomerism significantly influences the physical and spectroscopic properties of these compounds.

Below are the structural representations of the three isomers of isopropenyltoluene.

Caption: Structural formulas of o-, m-, and p-isopropenyltoluene.

Table 1: Chemical Identifiers and Physical Properties of Isopropenyltoluene Isomers

| Property | o-Isopropenyltoluene | m-Isopropenyltoluene | p-Isopropenyltoluene |

| IUPAC Name | 1-Methyl-2-(prop-1-en-2-yl)benzene[6] | 1-Methyl-3-(prop-1-en-2-yl)benzene[7] | 1-Methyl-4-(prop-1-en-2-yl)benzene |

| Synonyms | o,α-Dimethylstyrene, 1-Isopropenyl-2-methylbenzene[2][6] | m,α-Dimethylstyrene | p,α-Dimethylstyrene, 4-Isopropenyltoluene |

| CAS Number | 7399-49-7[2][6] | 1124-20-5[7] | 1195-32-0 |

| Molecular Formula | C₁₀H₁₂[1][2][3] | C₁₀H₁₂[7] | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol [1][6] | 132.20 g/mol [7] | 132.20 g/mol |

| Boiling Point | 172-173 °C[8] | 175 °C[9][10] | 176-178 °C[11] |

| Density | 0.903 g/mL at 25 °C | 0.861 g/mL at 25 °C[10] | 0.86 g/mL at 25 °C[11] |

Synthesis of Isopropenyltoluene Isomers

The synthesis of isopropenyltoluene isomers can be achieved through several methods. Two common and reliable laboratory-scale syntheses involve the Grignard reaction followed by dehydration, and the Wittig reaction.

Synthesis via Grignard Reaction and Dehydration

This two-step method provides a versatile route to the desired isopropenyltoluene isomers starting from the corresponding methylacetophenone.

Step 1: Grignard Reaction to form Tertiary Alcohol

The first step involves the reaction of the appropriate isomer of methylacetophenone with a methylmagnesium halide (e.g., methylmagnesium bromide) Grignard reagent.[12] This nucleophilic addition to the carbonyl group forms a tertiary alcohol intermediate.[13][14]

Caption: Grignard reaction of methylacetophenone with methylmagnesium bromide.

Experimental Protocol: Grignard Reaction

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Grignard Reagent Preparation (if not commercially available): In the reaction flask, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in dry diethyl ether from the dropping funnel. The reaction is initiated when the color of iodine disappears and bubbling is observed. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of the corresponding o-, m-, or p-methylacetophenone in dry diethyl ether from the dropping funnel with continuous stirring.

-

Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water, which would quench the reagent and reduce the yield.[12][14] Flame-drying the glassware and using anhydrous solvents are critical.

-

Inert Atmosphere: This prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Slow Addition and Cooling: The reaction is exothermic. Slow addition of the ketone and initial cooling help to control the reaction rate and prevent side reactions.

-

Ammonium Chloride Workup: A saturated solution of NH₄Cl is a mild acid used to protonate the alkoxide intermediate to the alcohol and to quench any unreacted Grignard reagent without causing acid-catalyzed side reactions like dehydration.

Step 2: Acid-Catalyzed Dehydration of the Tertiary Alcohol

The tertiary alcohol formed in the Grignard step is then dehydrated using a strong acid catalyst, such as sulfuric acid or phosphoric acid, to yield the corresponding isopropenyltoluene.[5][15] This elimination reaction proceeds via an E1 mechanism.[16]

Caption: Acid-catalyzed dehydration of the tertiary alcohol to form isopropenyltoluene.

Experimental Protocol: Dehydration

-

Reaction Setup: Place the crude tertiary alcohol in a round-bottom flask equipped with a distillation apparatus.

-

Addition of Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or phosphoric acid).

-

Distillation: Gently heat the mixture. The isopropenyltoluene product will distill as it is formed. Collect the distillate.

-

Purification: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Causality Behind Experimental Choices:

-

Strong Acid Catalyst: The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[15]

-

Heating and Distillation: The elimination reaction is favored at higher temperatures. Distilling the product as it forms shifts the equilibrium towards the product side, increasing the yield according to Le Chatelier's principle.

-

Tertiary Alcohol Reactivity: Tertiary alcohols dehydrate more readily than primary or secondary alcohols due to the formation of a more stable tertiary carbocation intermediate.[17]

Synthesis via Wittig Reaction

The Wittig reaction is another powerful method for synthesizing alkenes from carbonyl compounds.[17] In this case, the corresponding methylacetophenone reacts with a phosphorus ylide (Wittig reagent) to form the desired isopropenyltoluene.

Caption: Synthesis of isopropenyltoluene via the Wittig reaction.

Experimental Protocol: Wittig Reaction

-

Ylide Preparation: In a flame-dried, inert-atmosphere flask, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Stir the resulting orange-red solution at room temperature for about 30 minutes to ensure complete ylide formation.

-

Reaction with Ketone: Cool the ylide solution to 0 °C and slowly add a solution of the corresponding methylacetophenone in anhydrous THF.

-

Workup: After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight. Quench the reaction with water and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the isopropenyltoluene from the triphenylphosphine oxide byproduct.

Causality Behind Experimental Choices:

-

Strong Base: A strong base is required to deprotonate the phosphonium salt to form the nucleophilic ylide.

-

Anhydrous and Inert Conditions: The ylide is a strong base and is sensitive to water and oxygen.

-

Aprotic Solvent: THF is a common aprotic solvent that effectively dissolves the reactants and does not interfere with the ylide.

Spectroscopic Analysis and Isomer Comparison

The structural differences between the ortho, meta, and para isomers of isopropenyltoluene lead to distinct spectroscopic signatures, which are crucial for their identification and characterization.

Table 2: Comparative Spectroscopic Data for Isopropenyltoluene Isomers

| Spectroscopic Data | o-Isopropenyltoluene | m-Isopropenyltoluene | p-Isopropenyltoluene |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons: ~7.1-7.3 (m, 4H)Vinyl protons: ~5.3 (s, 1H), ~5.0 (s, 1H)Isopropenyl methyl: ~2.1 (s, 3H)Aromatic methyl: ~2.3 (s, 3H) | Aromatic protons: ~7.0-7.3 (m, 4H)Vinyl protons: ~5.4 (s, 1H), ~5.1 (s, 1H)Isopropenyl methyl: ~2.1 (s, 3H)Aromatic methyl: ~2.4 (s, 3H) | Aromatic protons: ~7.3 (d, 2H), ~7.1 (d, 2H)Vinyl protons: ~5.3 (s, 1H), ~5.0 (s, 1H)Isopropenyl methyl: ~2.1 (s, 3H)Aromatic methyl: ~2.3 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic C: ~125-140Vinyl C: ~145 (quat.), ~112 (CH₂)Isopropenyl CH₃: ~22Aromatic CH₃: ~19 | Aromatic C: ~125-140Vinyl C: ~145 (quat.), ~114 (CH₂)Isopropenyl CH₃: ~22Aromatic CH₃: ~21 | Aromatic C: ~128-140Vinyl C: ~144 (quat.), ~112 (CH₂)Isopropenyl CH₃: ~22Aromatic CH₃: ~21 |